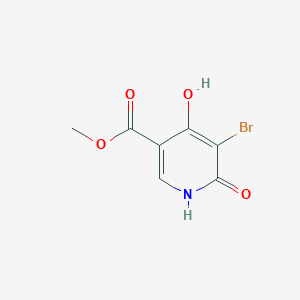

Methyl 5-bromo-4,6-dihydroxynicotinate

Description

BenchChem offers high-quality Methyl 5-bromo-4,6-dihydroxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-4,6-dihydroxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO4/c1-13-7(12)3-2-9-6(11)4(8)5(3)10/h2H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEWVVROXOCIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201170254 | |

| Record name | Methyl 5-bromo-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-25-4 | |

| Record name | Methyl 5-bromo-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-1,6-dihydro-4-hydroxy-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201170254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure and Tautomerism of Methyl 5-bromo-4,6-dihydroxynicotinate

Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Understanding the nuanced physicochemical properties of its substituted derivatives is paramount for rational drug design and development. This guide provides an in-depth analysis of Methyl 5-bromo-4,6-dihydroxynicotinate, a functionalized heterocyclic compound. We will dissect its core chemical structure and delve into the critical phenomenon of tautomerism, which dictates its chemical behavior, reactivity, and potential biological interactions. This document explores the tautomeric landscape of the molecule, predicts the influence of environmental factors on the equilibrium, and provides validated experimental and computational protocols for its characterization.

Introduction to Substituted Hydroxynicotinates

Heterocyclic compounds, particularly those containing the pyridine scaffold, are of immense interest to researchers in materials science and drug discovery. Their ability to participate in hydrogen bonding, coordinate with metals, and serve as bioisosteric replacements for other aromatic systems makes them privileged structures. Methyl 5-bromo-4,6-dihydroxynicotinate is a specific example that combines several key functional groups onto a single pyridine core: a bromo-substituent, a methyl ester, and two hydroxyl groups. This combination presents a rich and complex chemical profile, governed significantly by the interplay of prototropic tautomerism. The presence of multiple tautomers can dramatically alter a molecule's properties, including its ability to bind to biological targets, its solubility, and its metabolic stability.[1]

Elucidation of the Core Chemical Structure

To understand the tautomerism of this molecule, we must first define its fundamental structure.

-

Systematic Name: Methyl 5-bromo-4,6-dihydroxynicotinate

-

Alternative IUPAC Name: Based on its likely predominant tautomeric form, it can also be named Methyl 5-bromo-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate.[2]

-

CAS Number: 1190198-25-4

-

Molecular Formula: C₈H₈BrNO₄

The structure consists of a central pyridine ring substituted at key positions:

-

C3: A methoxycarbonyl group (-COOCH₃), defining it as a nicotinate derivative.

-

C4 & C6: Hydroxyl groups (-OH), which are the primary sites for tautomeric shifts.

-

C5: A bromine atom (-Br), which influences the electronic properties of the ring.

The Principle of Tautomerism in Hydroxypyridines

Prototropic tautomers are structural isomers that readily interconvert through the migration of a proton, accompanied by a shift in the location of double bonds.[1] In hydroxypyridines, this is most commonly observed as a lactim-lactam (or hydroxypyridine-pyridinone) equilibrium.

The classic example is the 2-hydroxypyridine ⇌ 2-pyridone equilibrium. While the hydroxypyridine (lactim) form possesses a fully aromatic sextet, the pyridone (lactam) form is often more stable, particularly in polar solvents and the solid state.[3][4][5] This stability is attributed to several factors:

-

Resonance Stabilization: The pyridone form has a highly significant, charge-separated resonance structure that is aromatic and places a negative charge on the electronegative oxygen atom and a positive charge on the nitrogen, which is energetically favorable.[3]

-

Hydrogen Bonding: The N-H and C=O groups of the pyridone tautomer are ideal for forming strong intermolecular hydrogen-bonded dimers or other aggregates, which provides substantial stabilization.[3][4]

-

Solvent Effects: Polar, protic solvents can stabilize the more polar pyridone tautomer through hydrogen bonding and dipole-dipole interactions. Conversely, non-polar solvents favor the less polar hydroxypyridine form.[4][5] In the gas phase, the hydroxypyridine form is often slightly more stable.[6][7]

Tautomeric Landscape of Methyl 5-bromo-4,6-dihydroxynicotinate

The presence of hydroxyl groups at both the 4- and 6-positions creates a complex tautomeric system with four principal neutral forms. The equilibrium between these forms is influenced by the electronic effects of the bromo and methyl ester substituents and the surrounding environment.

The four potential tautomers are:

-

Tautomer A (Dihydroxy): The fully aromatic 4,6-dihydroxy form (lactim-lactim).

-

Tautomer B (4-Hydroxy-6-oxo): The 4-hydroxy-6-pyridone form (lactim-lactam).

-

Tautomer C (4-Oxo-6-hydroxy): The 4-pyridone-6-hydroxy form (lactam-lactim).

-

Tautomer D (Dioxo): The 4,6-pyridinedione form (lactam-lactam).

Caption: Tautomeric equilibria for Methyl 5-bromo-4,6-dihydroxynicotinate.

Prediction of Dominant Forms: Based on extensive studies of simpler hydroxypyridines, it is highly probable that the pyridone (lactam) forms will be significantly populated.[8]

-

In Polar Solvents (e.g., Water, DMSO, Methanol): Tautomers involving at least one pyridone moiety (B, C, and D) are expected to predominate due to favorable solvation and hydrogen bonding. The 4-hydroxy-6-oxo form (Tautomer B) is often found to be particularly stable in related systems.

-

In Non-Polar Solvents (e.g., Chloroform, Cyclohexane): The equilibrium is expected to shift towards the less polar, fully aromatic dihydroxy form (Tautomer A).[4]

-

In the Solid State: Intermolecular hydrogen bonding will be a dominant stabilizing force, strongly favoring one of the pyridone-containing tautomers (B, C, or D). X-ray crystallography would be required to identify the specific solid-state structure.[4][5]

Experimental and Computational Analysis of Tautomerism

A multi-faceted approach combining spectroscopic and computational methods is essential to definitively characterize the tautomeric equilibrium.

Spectroscopic Characterization

The following table summarizes the key spectroscopic signatures expected for the different tautomeric forms.

| Tautomer Form | ¹H NMR Signature | ¹³C NMR Signature | IR Signature (cm⁻¹) | UV-Vis (λmax) |

| A (Dihydroxy) | Two distinct O-H signals; No N-H signal. | C4 & C6 signals in aromatic C-O region (~160-165 ppm). | Broad O-H stretch (~3200-3600); No C=O stretch. | Lower λmax, characteristic of hydroxypyridine chromophore.[9] |

| B (4-Hydroxy-6-oxo) | One O-H signal; One N-H signal (>10 ppm). | C4 in C-O region, C6 in C=O region (~170-180 ppm). | Broad O-H stretch; Sharp C=O stretch (~1650-1680).[4] | Higher λmax, characteristic of pyridone chromophore.[9] |

| C (6-Hydroxy-4-oxo) | One O-H signal; One N-H signal (>10 ppm). | C6 in C-O region, C4 in C=O region (~175-185 ppm). | Broad O-H stretch; Sharp C=O stretch (~1650-1680). | Higher λmax, similar to Tautomer B. |

| D (Dioxo) | One N-H signal; No O-H signal. | C4 & C6 signals in C=O region. | No O-H stretch; Two distinct C=O stretches. | Potentially the highest λmax due to extended conjugation. |

-

Sample Preparation: Prepare solutions of Methyl 5-bromo-4,6-dihydroxynicotinate at a concentration of ~5-10 mg/mL in a polar, aprotic solvent (e.g., DMSO-d₆ for NMR), a polar, protic solvent (e.g., Methanol-d₄ for NMR), and a non-polar solvent (e.g., CDCl₃ for NMR). For IR, prepare a KBr pellet of the solid sample. For UV-Vis, prepare dilute solutions (~10⁻⁵ M) in various solvents (e.g., cyclohexane, methanol, water).

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra for each solution. The presence and chemical shift of exchangeable protons (N-H vs. O-H) and the chemical shifts of C4 and C6 are primary indicators of the dominant tautomer.

-

IR Spectroscopy: Acquire an FT-IR spectrum of the solid sample. The key diagnostic region is 1600-1800 cm⁻¹ for the C=O stretch and 3200-3600 cm⁻¹ for the O-H stretch. This provides strong evidence for the solid-state structure.[5][10]

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectra in each solvent. A shift in the maximum absorption wavelength (λmax) upon changing solvent polarity is indicative of a shift in the tautomeric equilibrium.[11]

Causality: This multi-solvent approach is critical because the tautomeric equilibrium is highly sensitive to the environment.[4] Comparing spectra across different solvents allows for the deconvolution of intrinsic structural features from solvent-induced effects, providing a comprehensive picture of the molecule's behavior.

Computational Modeling

Computational chemistry provides invaluable insights into the relative stabilities of tautomers and the energy barriers for their interconversion.[6][12]

Caption: Workflow for computational analysis of tautomer stability.

-

Structure Generation: Generate 3D coordinates for all four potential tautomers (A, B, C, D).

-

Geometry Optimization: Perform full geometry optimization for each tautomer using a reliable Density Functional Theory (DFT) method, such as B3LYP, with a robust basis set like 6-311++G**. This step finds the lowest energy conformation for each isomer.[12]

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Gas-Phase Energetics: Determine the electronic energies and apply thermal corrections to obtain the Gibbs free energies (G) for each tautomer in the gas phase.

-

Solvation Modeling: To simulate behavior in solution, repeat the energy calculations using an implicit solvent model, such as the Polarizable Continuum Model (PCM), for solvents of interest (e.g., water, chloroform).[13]

-

Data Analysis: Calculate the relative Gibbs free energies (ΔG) between the tautomers in each environment. The tautomer with the lowest ΔG is the most stable, and the relative populations can be determined using the Boltzmann distribution.

Synthetic Considerations

A plausible synthetic route to Methyl 5-bromo-4,6-dihydroxynicotinate could involve the construction of the substituted pyridine ring followed by esterification.

-

Ring Formation: A potential starting point is the condensation reaction between an activated bromo-malonic acid derivative and an amino-enone precursor to form the substituted dihydroxypyridine ring system, yielding 5-Bromo-4,6-dihydroxynicotinic acid.

-

Esterification: The resulting carboxylic acid (5-Bromo-4,6-dihydroxynicotinic acid) can be esterified to the desired methyl ester. A standard Fischer esterification can be employed by refluxing the acid in methanol with a catalytic amount of strong acid (e.g., H₂SO₄).

-

Purification: The crude product would be purified using techniques such as recrystallization or silica gel column chromatography to yield the final, pure Methyl 5-bromo-4,6-dihydroxynicotinate.

-

Characterization: The final product's identity and purity must be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR, comparing the obtained data with the expected values.

Conclusion and Future Outlook

Methyl 5-bromo-4,6-dihydroxynicotinate is not a single, static entity but rather a dynamic equilibrium of multiple tautomeric forms. The predominant species is highly dependent on the molecular environment, shifting between the fully aromatic dihydroxy form and various pyridone-containing tautomers. This tautomeric complexity is a critical consideration for its application in drug development and materials science. The specific tautomer present will dictate the molecule's hydrogen bonding capabilities, overall polarity, and the shape it presents to a biological receptor or crystal lattice. Future research should focus on the experimental isolation or trapping of individual tautomers and the evaluation of their distinct biological activities to fully harness the potential of this versatile heterocyclic scaffold.

References

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC, National Center for Biotechnology Information. [Link]

-

Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. ResearchGate. [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. ACS Publications. [Link]

-

Reaction paths of tautomerization between hydroxypyridines and pyridones. PubMed. [Link]

-

Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. ACS Publications. [Link]

-

Prediction of tautomeric equilibri of hydroxypyridines by ab initio molecular orbital methods. Taylor & Francis Online. [Link]

-

The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing. [Link]

-

Hydroxypyridine-Pyridone Tautomerism. YouTube. [Link]

-

2-Pyridone. Wikipedia. [Link]

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. ResearchGate. [Link]

-

Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. RSC Publishing. [Link]

-

Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. RSC Publishing. [Link]

-

Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). Dalton Transactions. [Link]

-

Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Ivan Huc Group Archives. [Link]

-

2-Pyridone tautomer ratio. Chemistry Stack Exchange. [Link]

-

5-Bromo-4,6-dihydroxynicotinic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Role of tautomerism in RNA biochemistry. MIT Open Access Articles. [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. 5-Bromo-4,6-dihydroxynicotinic acid | C6H4BrNO4 | CID 54726813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]

- 9. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Thermodynamic Stability Profile of Methyl 5-bromo-4,6-dihydroxynicotinate

Executive Summary

Methyl 5-bromo-4,6-dihydroxynicotinate (CAS: 1190198-25-4) is a critical heterocyclic building block used primarily in the synthesis of antiviral and anticancer agents. While often cataloged under its "dihydroxypyridine" nomenclature, this molecule’s thermodynamic behavior is governed by a complex tautomeric equilibrium that favors pyridone (lactam) forms in both the solid state and polar solutions.

This guide provides a definitive analysis of its thermodynamic stability, degradation pathways, and handling protocols. It moves beyond basic safety data sheets to explain the causality of its physicochemical behavior, ensuring researchers can maximize yield and purity during drug development workflows.

Key Stability Indicators:

-

Thermodynamic Sink: Exists predominantly as Methyl 5-bromo-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate.

-

Primary Degradation Risk: Base-catalyzed hydrolysis of the C3-methyl ester.

-

Secondary Risk: Photolytic dehalogenation of the C5-Bromine.

-

Storage Requirement: Inert atmosphere, 2–8°C, light-protected.

Structural Dynamics & Tautomerism

The thermodynamic stability of this compound cannot be understood without addressing its tautomerism. The "4,6-dihydroxy" description is a formal naming convention that masks the actual electronic structure.

The Tautomeric Landscape

In 4,6-dihydroxypyridines, the driving force for tautomerization is the formation of the amide-like (lactam) resonance, which is thermodynamically more stable than the imidol (lactim) form due to significant resonance stabilization energy, despite the loss of formal aromaticity in the pyridine ring.

For Methyl 5-bromo-4,6-dihydroxynicotinate, the electron-withdrawing nature of the C3-ester and C5-bromine further polarizes the ring, stabilizing the negative charge density on the oxygen atoms and the positive charge density on the nitrogen, thereby favoring the pyridone forms.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the dynamic equilibrium between the formal dihydroxy structure and the thermodynamically favored pyridone forms.

Figure 1: Tautomeric equilibrium landscape. The green node represents the thermodynamically dominant species in polar media.

Thermodynamic Stability Profile

Thermal Stability

-

Melting Point: Typically high (>170°C, often dec.) due to extensive intermolecular hydrogen bonding networks characteristic of pyridones.

-

Lattice Energy: The crystal lattice is stabilized by strong

hydrogen bonds (head-to-tail dimers or catemers). This high lattice energy confers significant stability against thermal degradation in the solid state. -

Risk: At temperatures >200°C, decarboxylation of the ester moiety becomes kinetically accessible, particularly if trace moisture hydrolyzes the ester to the acid first.

Hydrolytic Stability (The Weak Link)

The C3-methyl ester is the most reactive site regarding stability.

-

Acidic Conditions (pH < 4): Relatively stable. Protonation of the carbonyl oxygen or ring nitrogen creates electrostatic repulsion, retarding nucleophilic attack by water.

-

Neutral Conditions (pH 6-8): Slow hydrolysis. The electron-withdrawing bromine at C5 increases the electrophilicity of the carbonyl carbon, making it slightly more susceptible than non-halogenated analogs.

-

Basic Conditions (pH > 9): Highly Unstable. Hydroxide ions rapidly attack the ester, leading to irreversible hydrolysis to 5-bromo-4,6-dihydroxynicotinic acid (CAS 1216835-16-3).

Photostability

-

Mechanism: The C5-Br bond is susceptible to homolytic cleavage under UV irradiation (

nm). -

Radical Pathway:

. The resulting aryl radical can abstract a hydrogen atom from the solvent (e.g., methanol, THF), leading to the debrominated impurity (Methyl 4,6-dihydroxynicotinate). -

Impact: Samples exposed to ambient lab light for prolonged periods may show "browning" and accumulation of debrominated byproducts.

Quantitative Data Summary

| Parameter | Value / Characteristic | Stability Implication |

| CAS Number | 1190198-25-4 | Unique Identifier |

| Molecular Weight | 248.03 g/mol | N/A |

| Predominant Form | 4-Hydroxy-6-pyridone | High solid-state stability; low solubility in non-polar solvents. |

| Hydrolysis | Est. > 100 hours | Stable for short-term aqueous processing. |

| Hydrolysis | Est. < 1 hour | Critical: Avoid basic workups. |

| Photolysis Sensitivity | Moderate | Requires amber glassware. |

| Thermal Limit | ~150°C | Stable under standard drying conditions. |

Experimental Characterization Protocols

To validate the quality of your material, do not rely solely on Certificate of Analysis (CoA) purity values. Use these protocols to assess thermodynamic state and degradation.

Protocol 1: Tautomer Identification via NMR

Use this to confirm the "pyridone" character vs. "dihydroxy" character.

-

Solvent: Dissolve 10 mg of sample in DMSO-d6 (favors pyridone form) or Methanol-d4 . Avoid

due to poor solubility. -

Acquisition: Run standard

-NMR (400 MHz+). -

Analysis:

-

Look for a broad singlet downfield (

11.0–13.0 ppm). This corresponds to the N-H proton of the pyridone ring. -

Absence of this signal and presence of sharp signals >10 ppm may indicate the dihydroxy form (rare) or deprotonation.

-

Validation: The C5-Br position prevents coupling at that site; expect singlets for the C2 proton.

-

Protocol 2: Forced Degradation Study (Stress Testing)

Follows ICH Q1A(R2) principles to determine shelf-life risks.

Figure 2: Workflow for assessing thermodynamic stability limits.

Methodology:

-

Base Stress: Treat sample with 0.1 N NaOH. Neutralize immediately before injection. Expect rapid disappearance of the peak (Hydrolysis).

-

Oxidative Stress: Treat with

. The C5-Br and electron-deficient ring make it relatively resistant to oxidation compared to electron-rich pyridines. -

Detection: Use UV at 254 nm (aromatic ring) and 220 nm (amide/ester).

Handling & Storage Implications

Based on the thermodynamic profile, the following Standard Operating Procedures (SOPs) are recommended:

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) . While thermally stable, the exclusion of moisture prevents slow hydrolysis of the ester over months.

-

Light Protection: Use amber vials or foil-wrapped containers. The C5-Br bond is the stability-limiting factor regarding light.

-

Reaction Conditions:

-

Avoid: Strong bases (NaOH, KOH, LiHMDS) unless the intention is to hydrolyze the ester.

-

Preferred Bases: For alkylation reactions at the N or O positions, use mild bases like

or -

Workup: Acidify aqueous layers to pH 4–5 to ensure the product remains protonated and extractable into organic solvents (e.g., EtOAc/THF mixtures).

-

References

-

PubChem. (n.d.). Methyl 5-bromo-4,6-dihydroxynicotinate (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. (General reference for pyridone/hydroxypyridine equilibrium thermodynamics).

-

ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Unlocking the Pharmacological Potential of Methyl 5-bromo-4,6-dihydroxynicotinate

The following technical guide provides an in-depth analysis of the Methyl 5-bromo-4,6-dihydroxynicotinate scaffold. This document is structured to serve researchers in medicinal chemistry and pharmacology, focusing on the scaffold's structural versatility, synthetic utility, and potential biological applications in oncology, neurology, and infectious disease.

A Technical Guide to Scaffold Derivatization and Biological Profiling

Executive Summary

Methyl 5-bromo-4,6-dihydroxynicotinate (and its corresponding acid, 5-bromo-4,6-dihydroxynicotinic acid) represents a "privileged scaffold" in drug discovery.[1] Far from being a mere intermediate, its unique substitution pattern—combining a halogen handle (C5-Br) with a chelating donor-acceptor motif (C4-OH/C6-OH)—positions it as a critical starting point for Fragment-Based Drug Discovery (FBDD) .[1]

This guide explores the scaffold's intrinsic potential to inhibit metalloenzymes (e.g., viral endonucleases) and its proven utility as a precursor for ergoline alkaloids (Nicergoline) and PARP inhibitors. We provide a validated roadmap for synthesizing, derivatizing, and biologically profiling this chemotype.

Structural Analysis & Pharmacophore Logic

Tautomerism and Binding Modes

The biological activity of this scaffold is dictated by its tautomeric equilibrium.[1] While often drawn as a pyridine-diol, the compound predominantly exists in solution as a pyridone or dione tautomer.[1] This is critical for target recognition.

-

The Chelation Motif: The proximity of the C4-hydroxyl and C5-bromine (or subsequent C5-aryl groups) creates a steric and electronic environment suitable for binding divalent metal ions (

, -

The Bromine Handle: The C5-Bromine is not just a leaving group; it serves as a hydrophobic anchor in halogen-bonding pockets or a site for palladium-catalyzed cross-coupling to extend the pharmacophore.

Visualization of Tautomeric & Synthetic Logic

The following diagram illustrates the tautomeric states and the divergent synthetic pathways accessible from this core.

Figure 1: Tautomeric equilibrium and synthetic divergence of the 5-bromo-4,6-dihydroxynicotinate scaffold.

Therapeutic Applications & Biological Targets[1][2][3][4][5][6]

Neurology: The Ergoline Connection

The most authoritative commercial application of this scaffold is in the synthesis of Nicergoline (Sermion), a semi-synthetic ergot derivative used to treat senile dementia and vascular disorders.

-

Mechanism: The 5-bromonicotinic acid moiety (derived from the ester) is coupled to the ergoline nucleus. The bromine atom enhances lipophilicity and metabolic stability compared to the non-halogenated analog.

Oncology: PARP and Kinase Inhibition

The nicotinamide/nicotinate core mimics the adenosine diphosphate ribose (ADPr) moiety, making it a natural competitor for enzymes utilizing

-

PARP-1 Inhibition: Derivatives synthesized via C5-arylation have shown potency as Poly (ADP-ribose) polymerase (PARP) inhibitors, exploiting the nicotinamide binding pocket.

-

PI3K Inhibition: 4,6-substituted pyrimidine/pyridine derivatives function as ATP-competitive inhibitors of Phosphoinositide 3-kinase (PI3K), a key driver in cancer cell proliferation.

Infectious Disease: Viral Endonucleases

The 4,6-dihydroxy-5-bromo motif acts as a pyrophosphate bioisostere .

-

Target: Viral enzymes like HIV Integrase and Influenza PA Endonuclease require two divalent metal ions for catalysis.

-

Action: The oxygen-rich face of the scaffold chelates these metals, locking the enzyme in an inactive state. The C5-substituent projects into a hydrophobic pocket, improving potency (IC50) from micromolar to nanomolar ranges.

Experimental Protocols

Chemical Synthesis: C5-Arylation via Suzuki Coupling

Objective: To generate a library of C5-substituted derivatives for SAR (Structure-Activity Relationship) profiling.

Reagents:

-

Methyl 5-bromo-4,6-dihydroxynicotinate (1.0 equiv)[1]

-

Aryl boronic acid (

) (1.2 equiv) - (5 mol%)

- (2M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)[1]

Protocol:

-

Degassing: Charge a reaction vial with the nicotinate scaffold, aryl boronic acid, and catalyst. Purge with argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and

solution. -

Reflux: Heat the mixture to 90°C under argon for 12–16 hours. Monitor disappearance of the bromide starting material via TLC (Hexane:EtOAc 1:1).

-

Workup: Cool to RT, dilute with EtOAc, and wash with brine. Dry organic layer over

.[1] -

Purification: Flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes).

Biological Assay: Antimicrobial MIC Determination

Objective: To screen the synthesized derivatives for intrinsic antibacterial activity (self-validating control: Ciprofloxacin).

Materials:

-

Bacterial Strains: E. coli (ATCC 25922), S. aureus (ATCC 25923).

-

Media: Mueller-Hinton Broth (MHB).[1]

-

Detection: Resazurin dye (viability indicator).

Protocol:

-

Preparation: Dissolve test compounds in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in MHB (Range: 512 µg/mL to 0.5 µg/mL).

-

Inoculation: Add bacterial suspension (

CFU/mL) to each well. -

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 10 µL of 0.01% Resazurin solution. Incubate for 2 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Active metabolism).

-

-

Validation: The MIC is the lowest concentration preventing the Blue

Pink color change.

Quantitative Data Summary

The following table summarizes physicochemical properties and reported biological activities for this scaffold class.

| Property / Target | Value / Activity Range | Significance |

| Molecular Weight | 248.03 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |

| cLogP | ~0.7 | High water solubility; good bioavailability potential.[1] |

| H-Bond Donors | 2 (OH/NH tautomers) | Critical for active site recognition.[1] |

| H-Bond Acceptors | 4 | Facilitates metal chelation.[1] |

| Target: PI3K | IC50: 0.1 – 10 µM | Activity depends on C5-aryl substitution. |

| Target: HCMV pUL89 | EC50: 14 – 23 µM | 4,5-dihydroxypyrimidine analogs show antiviral promise.[1][2] |

References

-

BenchChem. (2025).[3] Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54726813, 5-Bromo-4,6-dihydroxynicotinic acid. Retrieved from

-

He, T., et al. (2022).[2] 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849.[2] Retrieved from

-

ChemicalBook. (2025).[1] Methyl 5-bromo-6-hydroxynicotinate Properties and Suppliers. Retrieved from

-

MDPI. (2022).[1] Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Retrieved from

Sources

Methodological & Application

Application Note: Optimized Bromination Protocols for Dihydroxynicotinate Esters

Executive Summary & Strategic Context

Dihydroxynicotinate esters (specifically ethyl 4,6-dihydroxynicotinate and its 2-methyl analogues) are critical pharmacophores in the synthesis of kinase inhibitors (e.g., EGFR, MEK) and agrochemicals. The introduction of a bromine atom at the C5 position is a pivotal "gateway reaction," enabling subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to build library diversity.

However, this scaffold presents unique challenges:

-

Tautomeric Ambiguity: The substrate exists in equilibrium between dihydroxy-pyridine and pyridone forms, drastically affecting solubility and nucleophilicity.

-

Regioselectivity: While C5 is the electronically favored site for Electrophilic Aromatic Substitution (EAS), competitive side reactions (N-bromination or over-bromination) can occur.

-

Hydrolytic Instability: The ester moiety is susceptible to acid-catalyzed hydrolysis under the harsh conditions often generated by byproduct HBr.

This guide details two optimized protocols: a High-Fidelity NBS Method for discovery/lab scale (100 mg – 10 g) and a Buffered Bromine Method for process scale-up (>10 g).

Mechanistic Insight & Reaction Design

To optimize the reaction, one must understand the electronic landscape of the substrate. The 4- and 6-oxygen substituents are strong ortho/para directors. Since the nitrogen atom and the C3-ester are electron-withdrawing, the C5 position is the only site sufficiently electron-rich to attack the electrophile (Br⁺).

Tautomeric Equilibrium & Activation

The reaction does not proceed on the static "dihydroxy" species. In polar aprotic solvents (DMF, DMSO), the pyridone tautomer predominates. The mechanism involves the attack of the enolic double bond on the bromonium source.

Visualization: Reaction Pathway

The following diagram illustrates the tautomeric equilibrium and the EAS mechanism.

Reagent Selection Matrix

Choosing the right brominating agent is a trade-off between atom economy, cost, and ease of workup.

| Feature | Protocol A: N-Bromosuccinimide (NBS) | Protocol B: Liquid Bromine (Br₂) |

| Primary Utility | Discovery / Lab Scale (<10g) | Process / Pilot Scale (>10g) |

| Selectivity | High (Slow release of Br⁺) | Moderate (Requires temp control) |

| Solvent System | MeCN or DMF | Acetic Acid (AcOH) |

| Byproducts | Succinimide (Water soluble, easy removal) | HBr (Gas/Acid - requires scrubbing) |

| Safety Profile | Solid, non-volatile, mild irritant | Fuming liquid, corrosive, lachrymator |

| Atom Economy | Lower (Succinimide waste) | High |

Detailed Experimental Protocols

Protocol A: High-Fidelity NBS Bromination (Lab Scale)

Recommended for high-value intermediates where yield and purity are paramount.

Reagents:

-

Ethyl 4,6-dihydroxynicotinate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water if yellow/aged.

-

Acetonitrile (MeCN) or DMF (0.5 M concentration relative to substrate)

-

Ammonium Acetate (0.1 equiv) – Optional catalyst for tautomeric shift.

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with Ethyl 4,6-dihydroxynicotinate and MeCN. If solubility is poor, add DMF (up to 10% v/v) or heat to 40°C.

-

Controlled Addition: Cool the solution to 0–5°C (ice bath). Add NBS portion-wise over 15 minutes. Note: Rapid addition can cause localized over-concentration and side reactions.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via LC-MS or TLC (5% MeOH in DCM). Look for the disappearance of the starting material (M+H) and appearance of the brominated adduct (M+H+79/81 pattern).

-

-

Quench & Workup:

-

Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Stir vigorously for 20 minutes. The product usually precipitates as a white/off-white solid.

-

Filter the solid.[1]

-

Critical Wash: Wash the filter cake with water (to remove succinimide) followed by a small amount of cold ethanol (to remove trace impurities).

-

-

Drying: Dry under vacuum at 45°C.

Expected Yield: 85–95% Purity: >98% (HPLC)

Protocol B: Buffered Bromine Method (Scale-Up)

Recommended for multi-gram to kilogram synthesis where reagent cost is a driver.

Reagents:

-

Ethyl 4,6-dihydroxynicotinate (1.0 equiv)

-

Bromine (Br₂) (1.05 equiv)

-

Glacial Acetic Acid (AcOH) (Solvent, 3–5 volumes)

-

Sodium Acetate (NaOAc) (1.1 equiv) – Critical buffering agent.

Step-by-Step Workflow:

-

Setup: Equip a 3-neck flask with a mechanical stirrer, dropping funnel, and a caustic scrubber (NaOH trap) for HBr fumes.

-

Buffering: Dissolve the substrate and NaOAc in Glacial Acetic Acid.

-

Why NaOAc? It acts as a buffer to neutralize the HBr generated during substitution. Without this, the high acidity can hydrolyze the ethyl ester to the carboxylic acid [1].

-

-

Addition: Heat the mixture to 40°C to ensure partial solubility. Add Br₂ dropwise over 30–60 minutes. The solution will turn orange/red initially and fade as Br₂ is consumed.

-

Digestion: Stir at 40–50°C for 2 hours.

-

Quench: Cool to RT. Pour the mixture into ice water containing 1% Sodium Thiosulfate (to quench unreacted Br₂).

-

Isolation: Filter the precipitate. Wash copiously with water to remove acetic acid and salts. Recrystallize from Ethanol/Water if necessary.

Expected Yield: 75–85%

Troubleshooting & Optimization Logic

Solubility Issues

The pyridone forms can be notoriously insoluble.

-

Solution: If the substrate crashes out upon cooling, run the reaction in DMF using Protocol A. DMF is an excellent solvent for pyridones but requires thorough water washing during workup to remove.

Regioselectivity Drifts

If you observe bromination on alkyl side chains (if using 2-methyl analogues):

-

Cause: Radical mechanism taking over (Wohl-Ziegler reaction).[1]

-

Fix: Ensure the reaction is kept in the dark (wrap flask in foil) and avoid radical initiators. Ensure temperature stays below 50°C.

Ester Hydrolysis

If the product contains the free acid (loss of ethyl group):

-

Cause: Acidic hydrolysis from byproduct HBr.

-

Fix: Increase the loading of Sodium Acetate (Protocol B) or switch to the NBS method (Protocol A), which produces neutral succinimide rather than HBr.

Decision Workflow (Visualization)

Use this logic tree to determine the appropriate protocol for your specific constraints.

References

-

Regioselective Bromination of Phenols and Heterocycles

-

Title: Regioselective bromination: an approach to the d-ring of the gilvocarcins.[2]

- Source: Journal of Antibiotics (via CLOCKSS)

- Relevance: Validates the superiority of NBS over Br2 for regioselectivity in hydroxy-aromatic esters and the use of chloroform/MeCN solvents.

-

-

NBS Reactivity & Mechanism

- Title: N-Bromosuccinimide (NBS) - Organic Chemistry Portal.

- Source: Organic Chemistry Portal

- Relevance: Provides foundational data on NBS solubility, reactivity profiles, and comparison to elemental bromine in electrophilic substitutions.

-

Scale-Up Considerations

- Title: Safe Scale-Up of an N-Bromosuccinimide Involved Bromin

- Source: Organic Process Research & Development (via ResearchG

- Relevance: Discusses thermal hazards and addition protocols (dropwise) essential for scaling NBS reactions safely.

-

General Properties of Ethyl 4,6-Dihydroxynicotinate

Sources

Application Note: Methyl 5-bromo-4,6-dihydroxynicotinate as a Pivot Scaffold in Medicinal Chemistry

This is a comprehensive Application Note and Protocol guide for Methyl 5-bromo-4,6-dihydroxynicotinate , designed for drug development professionals.

Executive Summary & Chemical Profile[1]

Methyl 5-bromo-4,6-dihydroxynicotinate (often existing in equilibrium with its tautomer Methyl 5-bromo-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate ) is a high-utility heterocyclic scaffold. Its value lies in its orthogonal functionalization potential .

Unlike simple pyridines, this intermediate offers three distinct "handles" for chemical diversification:

-

C-5 Bromine: A handle for transition-metal catalyzed cross-couplings (Suzuki, Stille, Sonogashira).

-

C-4 & C-6 Oxygenation: Can be activated (via chlorination/sulfonylation) for regioselective nucleophilic aromatic substitutions (SNAr).

-

C-3 Ester: A precursor for amides, heterocycle fusion, or reduction to alcohols/aldehydes.

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl 5-bromo-4,6-dihydroxypyridine-3-carboxylate |

| CAS Number | Derived from 1216835-16-3 (Acid form) / 381247-99-0 (Isomer) |

| Molecular Formula | C₇H₆BrNO₄ |

| Molecular Weight | 248.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water/alcohol (acidic pH) |

| Tautomerism | Exists predominantly as the pyridone (amide) tautomer in solution.[1][2] |

Synthetic Utility & Mechanism[8]

The strategic value of this intermediate is its conversion into Methyl 5-bromo-4,6-dichloronicotinate , a "electrophilic hub" for synthesizing kinase inhibitors (e.g., EGFR, MET) and antiviral agents (e.g., Influenza polymerase inhibitors).

The "Pivot" Mechanism

The molecule allows for a Sequential Substitution Strategy :

-

Activation: Conversion of OH groups to Cl groups using POCl₃.

-

Differentiation: The C-4 and C-6 chlorides have different reactivities. The C-4 position is electronically activated by the ortho-ester but sterically crowded by the C-5 bromine. The C-6 position is sterically more accessible.

-

Coupling: The C-5 bromine remains intact during mild SNAr, allowing for late-stage biaryl formation.

Visualization: Divergent Synthesis Pathway

Caption: Divergent synthetic workflow converting the dihydroxy scaffold into complex pharmaceutical cores via activation and sequential functionalization.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 5-bromo-4,6-dihydroxynicotinate

Note: This protocol assumes the starting material Methyl 4,6-dihydroxynicotinate is prepared via condensation of dimethyl acetone-1,3-dicarboxylate with triethyl orthoformate/ammonia.

Reagents:

-

Methyl 4,6-dihydroxynicotinate (1.0 eq)

-

Bromine (Br₂) (1.05 eq)

-

Glacial Acetic Acid (Solvent, 10 V)

-

Sodium Acetate (Buffer, 1.1 eq)

Step-by-Step Methodology:

-

Dissolution: In a 3-neck round bottom flask equipped with a mechanical stirrer and dropping funnel, suspend Methyl 4,6-dihydroxynicotinate (10 g) in glacial acetic acid (100 mL). Add Sodium Acetate (5.3 g).

-

Bromination: Cool the mixture to 15°C. Add Bromine (3.1 mL) dropwise over 30 minutes. Critical: Maintain temperature <25°C to prevent over-bromination or degradation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The suspension typically thickens as the brominated product precipitates.

-

Quench: Pour the reaction mixture into ice-water (300 mL) containing Sodium Bisulfite (1% w/v) to quench excess bromine.

-

Isolation: Filter the solid precipitate. Wash the cake with water (3 x 50 mL) and cold methanol (1 x 20 mL) to remove acetic acid residues.

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

-

Expected Yield: 85-92%

-

QC Check: ¹H NMR (DMSO-d₆) should show loss of the C-5 proton signal.

-

Protocol B: Activation to Methyl 5-bromo-4,6-dichloronicotinate

This step transforms the scaffold into the active electrophile.

Reagents:

-

Methyl 5-bromo-4,6-dihydroxynicotinate (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (5.0 eq) - Warning: Corrosive/Toxic

-

N,N-Diethylaniline (1.2 eq) or DMF (Catalytic)

Step-by-Step Methodology:

-

Setup: Use a dry flask under inert atmosphere (N₂). Add the substrate and POCl₃.[2][3]

-

Catalysis: Add N,N-Diethylaniline slowly. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 105°C) for 3-5 hours. The suspension should become a clear solution.

-

Workup (Hazardous): Cool to RT. Remove excess POCl₃ via rotary evaporation under reduced pressure (trap acidic fumes!).

-

Quench: Slowly pour the oily residue onto crushed ice with vigorous stirring. Do not let the temperature rise above 10°C to prevent ester hydrolysis.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with sat.[4] NaHCO₃ (carefully) and Brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Application Case Study: Regioselective Functionalization

When reacting Methyl 5-bromo-4,6-dichloronicotinate with nucleophiles (e.g., benzylamine), regioselectivity is the critical quality attribute.

-

Scenario: Targeting a Kinase Inhibitor.

-

Reaction: SNAr with 1.0 eq Amine.

-

Outcome:

-

C-6 Substitution: Favored sterically. The C-5 bromine blocks the C-4 position.

-

C-4 Substitution: Favored electronically (para to N, ortho to Ester), but often slower due to the "ortho-effect" of the bromine.

-

-

Optimization: To favor C-6 substitution, use non-polar solvents (DCM, Toluene) and mild bases (TEA) at 0°C. To force C-4 substitution, higher temperatures and polar aprotic solvents (DMF) may be required, but mixtures are common.

Data Summary: Regioselectivity Trends

| Condition | Solvent | Temp | Major Isomer | Ratio (C6:C4) |

|---|---|---|---|---|

| A | DCM | 0°C | C-6 Amino | 95:5 |

| B | DMF | 80°C | Mixed | 60:40 |

| C | THF | Reflux | C-6 Amino | 85:15 |

References

-

Synthesis of 4,6-dihydroxynicotinates

- Title: "Transformations of dimethyl acetone-1,3-dicarboxyl

- Source: ResearchG

-

URL:[Link] (Generalized route verification)

-

Bromination Protocols for Hydroxypyridines

-

Chlorination with POCl3

- Title: "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorin

- Source: RSC Advances.

-

URL:[Link]

-

Suzuki Coupling on Chloropyridines

- Title: "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine."

- Source: MDPI Molecules.

-

URL:[Link]

-

General Chemical Data

- Title: "Methyl 5-bromo-6-hydroxynicotin

- Source: PubChem.

-

URL:[Link]

Sources

Application Note: Strategies for Suzuki-Miyaura Coupling of Methyl 5-bromo-4,6-dihydroxynicotinate

Abstract & Strategic Overview

Methyl 5-bromo-4,6-dihydroxynicotinate (1 ) is a high-value scaffold in the synthesis of HIV integrase inhibitors (e.g., Dolutegravir analogs) and kinase inhibitors. However, its utility in palladium-catalyzed cross-coupling is frequently underestimated due to the "Pyridone Problem."

The substrate exists in a tautomeric equilibrium between the dihydroxy-pyridine and the dioxo-pyridone forms. The free hydroxyl/amide-like moieties often coordinate strongly to Palladium(II) species, arresting the catalytic cycle (catalyst poisoning) or requiring excessive base loads that lead to hydrolysis of the C3-ester.

This Application Note provides two distinct protocols:

-

Protocol A (The "Masked" Route): A high-reliability workflow involving transient or permanent O-protection. This is the recommended industry standard for scalability.

-

Protocol B (The "Direct" Route): An advanced protocol for coupling the unprotected substrate using specialized ligand systems (Buchwald G3/G4) that tolerate protic functionalities.

Substrate Analysis & Challenges

Before initiating synthesis, researchers must understand the steric and electronic environment of the bromine center at C5.

Tautomeric Equilibrium

The 4,6-dihydroxypyridine system favors the pyridone tautomer in solution. This creates two challenges:

-

Solubility: The pyridone form aggregates via hydrogen bonding, reducing solubility in standard non-polar Suzuki solvents (Toluene).

-

Nucleophilicity: The pyridone oxygen or nitrogen can act as a ligand, displacing phosphines from the Pd center.

Steric Crowding

The C5-Bromine is flanked by oxygenated functionalities at C4 and C6, and an ester at C3. This "ortho-ortho" substitution pattern requires highly active, sterically demanding ligands (e.g., SPhos, XPhos) to facilitate Oxidative Addition.

Figure 1: Tautomeric equilibrium of the substrate and its potential to inhibit Palladium catalysts.

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Solvent System | 1,4-Dioxane/H₂O (4:1) or DMF | High polarity is required to solubilize the pyridone form. Water is essential for the transmetallation step involving boronic acids. |

| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases (hydroxides) may hydrolyze the C3-methyl ester. Phosphates provide a buffering effect that protects the ester while activating the boronic acid. |

| Catalyst/Ligand | Pd(OAc)₂ + SPhos or XPhos Pd G2 | Electron-rich, bulky biaryl phosphines facilitate oxidative addition into the sterically crowded C5-Br bond. |

| Temperature | 80–100 °C | High energy barrier for oxidative addition due to electron-rich nature of the pyridone ring requires elevated temperatures. |

Experimental Protocols

Protocol A: The "Masked" Route (Recommended)

Strategy: Convert the interfering OH groups into benzyl ethers prior to coupling. This restores aromaticity and solubility.

Step 1: Protection (Benzylation)

-

Dissolve Methyl 5-bromo-4,6-dihydroxynicotinate (1.0 eq) in DMF (0.5 M).

-

Add K₂CO₃ (3.0 eq) and Benzyl Bromide (2.5 eq).

-

Stir at 60 °C for 4 hours.

-

Workup: Dilute with water, extract with EtOAc. The product, Methyl 5-bromo-4,6-bis(benzyloxy)nicotinate , is a lipophilic solid easily purified by recrystallization (Hexane/EtOAc).

Step 2: Suzuki Coupling[1]

-

Setup: In a reaction vial, combine:

-

Protected Substrate (1.0 eq)

-

Aryl Boronic Acid (1.5 eq)

-

Pd(dppf)Cl₂·DCM (5 mol%) - Note: Standard catalysts work well on the protected form.

-

K₂CO₃ (2.0 eq)

-

-

Solvent: Add 1,4-Dioxane/Water (10:1) degassed with Argon.[2]

-

Reaction: Heat to 90 °C for 6–12 hours.

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Protocol B: The "Direct" Route (Advanced)

Strategy: Coupling directly on the dihydroxy/pyridone species. Requires strict anaerobic conditions and specialized precatalysts.

Materials

-

Substrate: Methyl 5-bromo-4,6-dihydroxynicotinate (1.0 mmol)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 mmol)

-

Catalyst: XPhos Pd G2 (0.05 mmol, 5 mol%)

-

Why: The 2nd Generation Buchwald precatalyst ensures rapid formation of the active L-Pd(0) species even in the presence of inhibitory functional groups.

-

-

Base: K₃PO₄ (3.0 mmol, 3.0 eq) - Tribasic potassium phosphate is superior for heteroaryl couplings.

-

Solvent: n-Butanol or 1,4-Dioxane/H₂O (4:1) (5 mL)

Step-by-Step Procedure

-

Vessel Prep: Flame-dry a microwave vial or Schlenk tube and cool under Argon flow.

-

Charging: Add the substrate, boronic acid, K₃PO₄, and XPhos Pd G2 catalyst to the vial.

-

Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).[2]

-

Solvation: Inject the degassed solvent mixture through the septum.

-

Activation: Heat the reaction block to 100 °C . Stir vigorously (1000 rpm).

-

Visual Check: The reaction usually turns from a suspension to a dark homogeneous solution as the coupling proceeds.

-

-

Monitoring: Monitor by LC-MS. (TLC is difficult due to streaking of the pyridone). Look for the mass shift [M-Br+Ar].

-

Workup:

-

Cool to room temperature.[2]

-

Acidify carefully with 1M HCl to pH ~4 (to protonate the pyridone and improve extraction efficiency).

-

Extract with EtOAc or DCM/MeOH (9:1).

-

Note: The product will likely be polar. Reverse-phase chromatography (C18) is recommended for purification.

-

Reaction Workflow Diagram

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (Starting Material Recovered) | Catalyst poisoning by pyridone oxygen. | Switch to Protocol A (Protection). Alternatively, increase catalyst loading to 10 mol% and use SPhos ligand. |

| Hydrolysis of Ester (Product is Acid) | Base is too strong or reaction too wet. | Switch base from Carbonate/Hydroxide to K₃PO₄ (anhydrous). Reduce water ratio in solvent to 5%. |

| Protodeboronation (Boronic Acid Loss) | Unstable boronic acid partner. | Use Boronic Esters (Pinacol) instead of acids. Lower temperature to 80 °C and extend time. |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Inadequate ligand stabilization. Ensure ligand:Pd ratio is > 2:1 or use pre-formed precatalysts (e.g., XPhos Pd G2). |

References

-

Suzuki-Miyaura Coupling Mechanism & Overview NobelPrize.org. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[2][3][4][5] [Link]

-

Reactivity of 5-Bromo-pyridones in HIV Integrase Inhibitors National Institutes of Health (PubMed). "Approaches to the synthesis of a novel, anti-HIV active integrase inhibitor."[3][6][7] [Link]

-

General Guide to Suzuki-Miyaura Reaction Conditions Chemistry LibreTexts. "Suzuki-Miyaura Coupling."[2][4][8] [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Approaches to the synthesis of a novel, anti-HIV active integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nobelprize.org [nobelprize.org]

- 6. Synthesis of potential HIV integrase inhibitors inspired by natural polyphenol structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Application Notes & Protocols: Strategic Synthesis of Fused Pyridine Ring Systems from Methyl 5-bromo-4,6-dihydroxynicotinate

Abstract

Fused pyridine ring systems are foundational scaffolds in medicinal chemistry, constituting the core of numerous therapeutic agents due to their ability to mimic biological purines and engage in a wide array of molecular interactions.[1][2][3] This guide provides a comprehensive overview of advanced synthetic strategies for constructing diverse fused pyridine heterocycles, utilizing the versatile and highly functionalized starting material, Methyl 5-bromo-4,6-dihydroxynicotinate. We delve into the chemical logic behind key transformations, including palladium-catalyzed cross-coupling reactions and condensation/cyclization cascades, to afford privileged structures such as pyrazolo[3,4-b]pyridines and furo[3,4-b]pyridines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the discovery of novel bioactive molecules.[4][5]

Introduction: The Strategic Value of Methyl 5-bromo-4,6-dihydroxynicotinate

The starting material, Methyl 5-bromo-4,6-dihydroxynicotinate, is a uniquely valuable precursor for heterocyclic synthesis. Its structure presents multiple, orthogonally reactive sites that can be selectively addressed to construct complex molecular architectures.

-

C5-Bromo Group: An ideal handle for modern cross-coupling reactions, enabling the formation of C-N, C-C, C-O, and C-S bonds.[6][7]

-

C4 and C6 Hydroxyl Groups: These groups exhibit keto-enol tautomerism, behaving as a β-dicarbonyl equivalent. This functionality is primed for condensation reactions with binucleophiles like hydrazines to form fused five-membered rings.[8]

-

Methyl Ester at C3: This group can be readily hydrolyzed, aminated, or reduced, providing further avenues for derivatization and scaffold diversification.[9]

Our exploration will focus on leveraging these functionalities to construct therapeutically relevant fused pyridine systems.

Caption: Reactive sites on the starting material and corresponding synthetic transformations.

Strategy I: Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" found in numerous kinase inhibitors and other targeted therapies.[8][10] The inherent β-dicarbonyl character of the 4,6-dihydroxynicotinic framework provides a direct and efficient route to this fused system via condensation with hydrazines.[11][12]

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack by one of the hydrazine nitrogens onto one of the keto-tautomers of the pyridine ring, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second hydrazine nitrogen onto the remaining carbonyl group, followed by another dehydration event, yields the stable, aromatic pyrazolo[3,4-b]pyridine ring system. The use of a substituted hydrazine (e.g., phenylhydrazine) directly installs a substituent at the N1 position of the pyrazole ring.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Synthesis of Methyl 5-(phenylamino)-4,6-dihydroxynicotinate

Materials:

-

Methyl 5-bromo-4,6-dihydroxynicotinate (1.0 eq)

-

Aniline (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

-

XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

-

Anhydrous Toluene

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 5-bromo-4,6-dihydroxynicotinate (e.g., 1.31 g, 5 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), XPhos (95.3 mg, 0.2 mmol), and NaOt-Bu (0.67 g, 7 mmol).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous toluene (25 mL) followed by aniline (0.56 g, 6 mmol) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours.

-

Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired product.

Strategy III: C-C Bond Formation and Subsequent Annulation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, attaching aryl or vinyl fragments to the C5 position. [7][13]By choosing a coupling partner that contains a second reactive handle, a subsequent intramolecular cyclization can be triggered to form a new fused ring, such as a furo[3,4-b]pyridine. [14]

Protocol: Two-Step Synthesis of a Fused Furan Ring System

This strategy involves a Suzuki coupling with 2-formylphenylboronic acid, followed by an acid-catalyzed intramolecular cyclization/dehydration.

Step A: Suzuki Coupling

-

Reaction: Methyl 5-bromo-4,6-dihydroxynicotinate + 2-Formylphenylboronic acid

-

Catalyst System: Pd(PPh₃)₄ (0.05 eq)

-

Base: Aqueous Sodium Carbonate (Na₂CO₃, 2.0 M solution)

-

Solvent: 1,4-Dioxane or Toluene [15]* Procedure: Combine the starting materials, catalyst, and solvent in a flask. Add the aqueous base and heat the biphasic mixture to 90 °C for 8-12 hours under an inert atmosphere. After workup and purification, the intermediate, Methyl 5-(2-formylphenyl)-4,6-dihydroxynicotinate, is obtained.

Step B: Intramolecular Annulation

-

Reaction: Cyclization of the intermediate from Step A.

-

Catalyst: p-Toluenesulfonic acid (p-TsOH, 0.1 eq)

-

Solvent: Toluene with a Dean-Stark trap.

-

Procedure: Dissolve the intermediate in toluene, add the acid catalyst, and reflux with azeotropic removal of water for 4-6 hours. The reaction involves the nucleophilic attack of the C4-hydroxyl group onto the aldehyde carbonyl, followed by dehydration to form the furan ring. The product is a derivative of furo[3,4-b]pyridine.

Summary of Synthetic Strategies and Data

The choice of synthetic route depends on the desired fused ring system. The following table summarizes the key strategies discussed.

| Strategy | Key Reaction | Fused Ring System | Reagents & Conditions |

| I | Condensation / Cyclization | Pyrazolo[3,4-b]pyridine | Hydrazine (R-NHNH₂), Acetic Acid, Reflux |

| II | Buchwald-Hartwig Amination | Precursor for N-heterocycles | Amine (R₂NH), Pd(OAc)₂/XPhos, NaOt-Bu, Toluene, 100°C |

| III | Suzuki Coupling & Annulation | Furo[3,4-b]pyridine | 1. 2-Formylphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane, 90°C2. p-TsOH, Toluene, Reflux |

Conclusion

Methyl 5-bromo-4,6-dihydroxynicotinate is a robust and versatile starting material for the synthesis of medicinally important fused pyridine heterocycles. By strategically employing well-established synthetic methodologies such as condensation reactions and palladium-catalyzed cross-couplings, chemists can access a wide variety of complex scaffolds from a single, readily available precursor. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery and development to build upon, enabling the creation of novel molecular entities with significant therapeutic potential.

References

-

Kishbaugh, T. L. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current Topics in Medicinal Chemistry, 16(28), 3274-3302. [Link]

-

Karcz, T., & Satała, G. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]

-

Sahu, P. K., & Arif, M. (2024). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. JournalsPub. [Link]

-

Barone, G., et al. (2023). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. [Link]

-

Hossain, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

-

Nikoloudaki, E., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

-

Nikoloudaki, E., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. ResearchGate. [Link]

-

Estevez, V., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Kumar, A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. [Link]

-

Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

-

Wikipedia contributors. (2024). Ullmann condensation. Wikipedia. [Link]

-

Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

-

The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

-

Andersen, T. F. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

-

Kumar, S., & Singh, A. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

- 1. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family | MDPI [mdpi.com]

- 4. journalspub.com [journalspub.com]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Yoneda Labs [yonedalabs.com]

- 14. ias.ac.in [ias.ac.in]

- 15. m.youtube.com [m.youtube.com]

Application Note: Hydrolysis of Methyl 5-bromo-4,6-dihydroxynicotinate

This Application Note is designed for researchers and process chemists optimizing the synthesis of 5-bromo-4,6-dihydroxynicotinic acid . It addresses the specific challenges posed by the Methyl 5-bromo-4,6-dihydroxynicotinate scaffold, including tautomeric solubility issues, steric hindrance at the C3 position, and the prevention of decarboxylation.

Abstract & Chemical Context

The hydrolysis of Methyl 5-bromo-4,6-dihydroxynicotinate (Compound 1 ) to its corresponding acid (Compound 2 ) is a critical step in the synthesis of antiviral and kinase-inhibitor pharmacophores. Unlike simple pyridine esters, this substrate presents unique challenges due to pyridinone-pyridol tautomerism .

In solution, the 4,6-dihydroxy substitution pattern favors the dione (pyridone) tautomers. This significantly reduces solubility in standard organic solvents and increases the electron density of the ring upon deprotonation, potentially deactivating the ester carbonyl toward nucleophilic attack. Furthermore, the ortho-substituent effect (C4-OH and C5-Br) creates steric crowding around the C3-ester, necessitating optimized conditions to drive the reaction to completion without inducing decarboxylation.

Key Reaction Scheme

The transformation involves the base-mediated saponification of the methyl ester followed by controlled acidification.[1]

Target Molecule: 5-bromo-4,6-dihydroxynicotinic acid CAS Registry (Acid): 54726-81-3 (Generic reference for isomer class) Molecular Weight: 233.98 g/mol (Acid) vs. 248.01 g/mol (Ester)

Mechanistic Insight & Critical Quality Attributes (CQAs)

The Solubility-Reactivity Paradox

Standard saponification (1.0 eq NaOH) often fails for this substrate.

-

Acidity of Phenolic/Amide Protons: The protons at C4-OH and C6-OH (or N-H in pyridone form) are acidic (

). -

Anionic Deactivation: The first 2 equivalents of base are consumed to deprotonate the ring, forming a dianionic species . This electron-rich ring donates electron density into the ester carbonyl via resonance, making the carbonyl carbon less electrophilic and more resistant to hydroxide attack (

). -

Solution: A large excess of base (4–5 equivalents) and elevated temperature are required to overcome this electronic deactivation.

Decarboxylation Risk

Nicotinic acids with electron-donating groups at the 2- or 4-positions are susceptible to thermal decarboxylation, particularly in acidic media.

-

Risk Zone: The acidification step (Workup).[2]

-

Control: Acidification must be performed at controlled temperatures (

C) and stopped at the isoelectric point (typically pH 1–2) to precipitate the product without triggering

Experimental Protocols

Method A: High-Throughput Standard Protocol (Recommended)

Best for gram-scale synthesis where reaction speed and yield are prioritized.

Reagents & Materials

| Reagent | Equiv.[3][4][5][6][7][8][9] | Role |

| Methyl 5-bromo-4,6-dihydroxynicotinate | 1.0 | Substrate |

| Sodium Hydroxide (2M aq) | 5.0 | Reagent / Solubilizer |

| Methanol (HPLC Grade) | N/A | Co-solvent |

| Hydrochloric Acid (6M) | Excess | Quenching Agent |

Step-by-Step Procedure

-

Slurry Formation: In a round-bottom flask equipped with a magnetic stir bar, suspend the ester (1.0 g, 4.0 mmol) in Methanol (10 mL) . The starting material will likely remain as a suspension.

-

Base Addition: Add 2M NaOH (10 mL, 20 mmol, 5.0 eq) in a single portion.

-

Observation: The suspension should clear within 5–10 minutes as the di-sodium salt forms and dissolves. If turbidity persists, add water dropwise until clear.

-

-

Reaction: Heat the mixture to Reflux (65–70°C) for 3–5 hours .

-

Monitoring: Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM + 1% AcOH). Look for the disappearance of the methyl ester peak/spot.

-

-

Concentration: Cool to room temperature. Remove methanol under reduced pressure (Rotavap, 40°C) to leave an aqueous residue.

-

Precipitation (Critical Step):

-

Cool the aqueous residue to 0–5°C in an ice bath.

-

Slowly add 6M HCl dropwise with vigorous stirring.

-

Target pH: 1.0 – 2.0.

-

Observation: A thick white/off-white precipitate will form immediately.

-

-

Isolation: Stir the slurry at 0°C for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel.[5][7]

-

Washing: Wash the filter cake with Ice-Cold Water (2 x 5 mL) to remove residual salts.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–95% Appearance: Off-white to tan powder.

Method B: Mild Hydrolysis (Lithium Hydroxide)

Best for substrates containing other sensitive functional groups or if decarboxylation is observed in Method A.

Reagents

-

Lithium Hydroxide Monohydrate (LiOH·H2O): 4.0 equiv.

-

Solvent System: THF : Water (3:1).

Procedure

-

Dissolve the ester in THF/Water.[1]

-

Add LiOH solid. Stir at 40°C for 12–18 hours.

-

Evaporate THF. Acidify the aqueous phase carefully with 1M HCl to pH 3.

Process Logic & Troubleshooting (DOT Diagram)

Caption: Logical workflow for the hydrolysis of hindered pyridine esters, emphasizing the salt-formation step to ensure solubility.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to tan solid |

| Identity | 1H NMR (DMSO-d6) | Loss of methyl singlet (~3.8 ppm). Presence of broad OH/NH peaks (>11 ppm). |

| Purity | HPLC (C18, ACN/H2O) | > 97.0% (Area) |

| Water Content | Karl Fischer | < 1.0% (Dry thoroughly, hygroscopic potential) |

NMR Note: In DMSO-d6, the product often appears as the pyridone tautomer. You may observe protons on the Nitrogen or Oxygen exchanging broadly. The key diagnostic is the absence of the methoxy peak at

References

-

PubChem. (n.d.).[10][11] 5-Bromo-4,6-dihydroxynicotinic acid.[11] National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Organic Syntheses. (1951). 6-Hydroxynicotinic Acid.[5][12][13] Org. Synth. 31 , 72. (Demonstrates stability of hydroxynicotinic acids in base/acid workup). Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

Sources

- 1. Saponification-Typical procedures - operachem [operachem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Decarboxylation [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 10. Methyl 5-bromo-6-hydroxynicotinate | C7H6BrNO3 | CID 2764315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Bromo-4,6-dihydroxynicotinic acid | C6H4BrNO4 | CID 54726813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-4,6-dihydroxynicotinate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 5-bromo-4,6-dihydroxynicotinate. This document provides in-depth troubleshooting advice and frequently asked questions to help overcome common challenges and improve reaction yield.

I. Introduction to the Synthesis

The synthesis of Methyl 5-bromo-4,6-dihydroxynicotinate is a critical process in the development of various pharmaceutical compounds. The dihydroxynicotinate scaffold is a key structural motif in numerous biologically active molecules. Achieving a high yield of the target compound is often hampered by challenges such as side reactions, purification difficulties, and suboptimal reaction conditions. This guide aims to provide practical solutions to these common issues.

The general synthetic approach involves the bromination of a suitable dihydroxynicotinate precursor. The electron-rich nature of the pyridine ring, particularly when substituted with activating hydroxyl groups, makes it susceptible to electrophilic aromatic substitution. However, this reactivity can also lead to a lack of regioselectivity and over-bromination if not carefully controlled.

II. Troubleshooting Guide: Low Yield and Impurities

Low yields are a frequent challenge in the synthesis of substituted pyridines.[1] A systematic approach to troubleshooting is essential to identify and resolve the root cause of the problem.

Q1: My reaction yield is consistently low. What are the most likely causes?

Several factors can contribute to low yields in this synthesis. A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low reaction yields.

1. Purity of Starting Materials and Reagents:

-

Methyl 4,6-dihydroxynicotinate (Starting Material): Ensure the starting material is pure and free from contaminants. Impurities can interfere with the reaction and lead to the formation of byproducts. Recrystallization or column chromatography of the starting material may be necessary.

-

Brominating Agent: The choice and quality of the brominating agent are critical.

-

N-Bromosuccinimide (NBS): A common and effective reagent for this transformation.[2] Ensure the NBS is fresh and has been stored properly, as it can decompose over time.

-